S-Phenyl Hexanethioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56974-15-3 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
S-phenyl hexanethioate |
InChI |
InChI=1S/C12H16OS/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 |
InChI Key |
YHYYVUXLLDDJKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of S Phenyl Hexanethioate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For S-Phenyl Hexanethioate, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for confirming its structure.
In the ¹H NMR spectrum of this compound, specific proton signals are expected based on its molecular structure, which consists of a phenyl group and a hexanoyl group linked by a thioester bond. The aromatic protons of the phenyl group are anticipated to appear in the downfield region, typically between δ 7.3 and 7.5 ppm, likely as a multiplet due to complex spin-spin coupling.
The aliphatic protons of the hexanoyl chain will resonate in the upfield region. The α-methylene protons (adjacent to the carbonyl group) are expected to be the most deshielded of the aliphatic protons, appearing around δ 2.7-2.9 ppm as a triplet. The subsequent methylene groups along the chain will appear progressively more upfield, with the terminal methyl group protons resonating at the most upfield position, typically around δ 0.9 ppm as a triplet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet | - |
| α-CH₂ | 2.7 - 2.9 | Triplet | ~7.5 |
| β-CH₂ | 1.6 - 1.8 | Quintet | ~7.5 |
| γ-CH₂ | 1.3 - 1.5 | Sextet | ~7.5 |
| δ-CH₂ | 1.2 - 1.4 | Sextet | ~7.5 |
Predicted data is based on analogous compounds and standard chemical shift values.
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The most downfield signal is expected for the carbonyl carbon of the thioester group, typically appearing in the range of δ 195-205 ppm. The aromatic carbons will resonate in the region of δ 125-135 ppm. The ipso-carbon (the carbon of the phenyl ring directly attached to the sulfur atom) is expected to be distinct from the other aromatic carbons. The aliphatic carbons of the hexanoyl chain will appear in the upfield region, with the α-carbon being the most deshielded among them.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 195 - 205 |
| Aromatic (ipso-C) | 130 - 135 |
| Aromatic (other C) | 125 - 130 |
| α-CH₂ | 40 - 45 |
| β-CH₂ | 30 - 35 |
| γ-CH₂ | 25 - 30 |
| δ-CH₂ | 20 - 25 |
Predicted data is based on analogous compounds and standard chemical shift values.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. acs.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons in the hexanoyl chain. For instance, the α-CH₂ protons would show a cross-peak with the β-CH₂ protons, which in turn would show a correlation to the γ-CH₂ protons, and so on down the chain. This confirms the sequence of the aliphatic chain.
Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment would link each proton signal to its directly attached carbon atom. This is crucial for assigning the carbons of the hexanoyl chain by correlating them with their already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment provides correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connection between the hexanoyl chain and the phenyl group through the thioester linkage. For example, the α-CH₂ protons would show a correlation to the carbonyl carbon and potentially to the ipso-carbon of the phenyl ring.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the strong absorption due to the carbonyl (C=O) stretching vibration of the thioester group. This band typically appears in the range of 1680-1715 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent phenyl group.
Other significant absorptions would include those corresponding to the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹). libretexts.org Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. libretexts.org
Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Thioester) | 1680 - 1715 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
Predicted data is based on characteristic IR absorption frequencies for thioesters.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Structural Determination
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural determination. For this compound, the molecular ion peak (M⁺) would be observed, corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy.
The fragmentation pattern in the mass spectrum would be characteristic of the thioester structure. Common fragmentation pathways would likely involve the cleavage of the C-S bond and the C-C bonds of the hexanoyl chain. Key fragments would be expected corresponding to the phenylthio radical ([C₆H₅S]⁺) and the hexanoyl cation ([C₅H₁₁CO]⁺), as well as fragments arising from the loss of neutral molecules like CO.
Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z |
|---|---|
| [C₁₂H₁₆OS]⁺ (Molecular Ion) | 208 |
| [C₅H₁₁CO]⁺ | 99 |
| [C₆H₅S]⁺ | 109 |
| [C₆H₅]⁺ | 77 |
Predicted m/z values are for the most abundant isotopes.
Chromatographic Methods in Analysis and Purification of this compound
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography is a swift and effective analytical technique used to monitor the progress of the synthesis of this compound. libretexts.orgchemistryhall.comlibretexts.org By sampling the reaction mixture at various time points, chemists can observe the consumption of starting materials (e.g., hexanoyl chloride and thiophenol) and the concurrent formation of the this compound product. libretexts.orgchemistryhall.com
The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an organic solvent or solvent mixture). libretexts.org A small aliquot of the reaction mixture is spotted onto the baseline of a TLC plate, which is then placed in a sealed chamber containing the mobile phase, also known as the eluent. As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. libretexts.org
For monitoring the formation of this compound, a non-polar solvent system is typically employed, as thioesters are generally less polar than their corresponding starting materials like alcohols or thiols. A common practice is to start with a mixture of a non-polar solvent like hexane or pentane and a slightly more polar solvent like ethyl acetate (B1210297). rsc.org The ratio is optimized to achieve a good separation between the spots of the reactants and the product, ideally with retention factor (Rƒ) values between 0.2 and 0.8. chemistryhall.com The Rƒ value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org
A typical TLC analysis for the synthesis of a thioester might involve the following:
Spotting: Three lanes are spotted on the TLC plate: one for the starting material (e.g., thiophenol), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture to aid in identification. libretexts.org
Development: The plate is developed in an appropriate solvent system.
Visualization: Since this compound and its precursors are often colorless, visualization is achieved using techniques such as UV light (if the compounds are UV-active) or by staining the plate with a developing agent like potassium permanganate or p-anisaldehyde. orgsyn.orgrsc.org
The reaction is considered complete when the spot corresponding to the limiting reactant has completely disappeared from the reaction mixture lane, and a new spot, corresponding to the this compound product, has appeared with a distinct Rƒ value. libretexts.org
Table 1: Example TLC Parameters for Monitoring Thioester Synthesis
| Parameter | Description | Details |
|---|---|---|
| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 |
| Mobile Phase (Eluent) | The solvent system that moves up the plate. | Pentane/Ethyl Acetate (PE/EA) mixtures (e.g., 20:1) rsc.org |
| Visualization | Method to see the separated spots. | UV light (254 nm), Potassium Permanganate stain |
| Reactant Rƒ (Example) | Thiophenol | Lower Rƒ than the product |
| Product Rƒ (Example) | This compound | Higher Rƒ than the thiol reactant |
Column Chromatography for Isolation and Purification
Following the completion of the reaction as determined by TLC, the crude product mixture containing this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Flash column chromatography is the standard method for this purification on a laboratory scale. orgsyn.org
This technique operates on the same principles as TLC but on a larger scale. The crude mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. rsc.orgorgsyn.org An eluent, often the same or a slightly less polar solvent system than the one optimized by TLC, is then passed through the column under pressure. orgsyn.org
The components of the mixture travel down the column at different rates based on their polarity. Less polar compounds, such as the this compound product, will elute from the column faster, while more polar impurities will be retained more strongly by the silica gel. The eluent is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product. These pure fractions are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.
For the purification of thioesters, a gradient elution might be employed, starting with a non-polar solvent system and gradually increasing the polarity to elute compounds with higher affinity for the stationary phase. orgsyn.org For instance, the purification of a similar compound, S-Phenyl 6-(4-methoxyphenoxy)hexanethioate, was successfully achieved using a pentane/ethyl acetate eluent system over silica gel. rsc.org This indicates that a similar system would be highly effective for the isolation of this compound.
Table 2: Typical Column Chromatography Parameters for this compound Purification
| Parameter | Description | Details |
|---|---|---|
| Stationary Phase | The adsorbent packed into the column. | Silica Gel 60 (e.g., 70-230 mesh) rsc.org |
| Mobile Phase (Eluent) | The solvent system used to elute the compounds. | Pentane/Ethyl Acetate (PE/EA) gradient, e.g., starting with 100:1 rsc.org or 20:1 rsc.org |
| Loading Technique | How the crude sample is applied to the column. | Dry loading onto celite or direct liquid loading orgsyn.orgorgsyn.org |
| Fraction Analysis | Method to check the purity of collected fractions. | Thin-Layer Chromatography (TLC) orgsyn.org |
| Elution Order | The general order in which compounds exit the column. | Less polar compounds (Product) elute before more polar compounds (Impurities) |
Chemical Reactivity and Mechanistic Investigations of S Phenyl Hexanethioate
Nucleophilic Acyl Substitution Pathways Involving the Thioester Moiety
Nucleophilic acyl substitution is a characteristic reaction of thioesters, including S-phenyl hexanethioate. The general mechanism involves a two-stage process: the addition of a nucleophile to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate, which reforms the carbonyl double bond and expels the thiophenolate anion (PhS⁻) as the leaving group. vanderbilt.edumasterorganicchemistry.com
Hydrolysis: The hydrolysis of thioesters to carboxylic acids can occur under acidic, basic, or neutral conditions. nih.gov The reaction rates are highly dependent on pH. harvard.edu Base-mediated hydrolysis is typically faster as it involves the attack of a potent nucleophile (hydroxide ion), while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon toward attack by a weaker nucleophile (water). byjus.com Studies on various thioesters show that base-mediated hydrolysis is predominant at high pH, acid-mediated hydrolysis occurs at low pH, and a slower, pH-independent hydrolysis is observed in the neutral range. harvard.edu
Thiol-Thioester Exchange: Thioesters readily react with other thiols or thiolates in a process known as thiol-thioester exchange. nih.gov This reversible reaction is significantly faster than hydrolysis, especially with softer, more nucleophilic thiolate anions. harvard.edu The reactivity in these exchange reactions is influenced by the pKa of both the incoming nucleophile and the thiophenol leaving group. harvard.edu
Radical-Mediated Transformations and Fragmentation Studies
Thioesters can undergo transformations initiated by radical species. Photochemical methods, for instance, can be used to generate aryl radicals from aryl halides, which can then be trapped by a sulfur source to form thioesters. unibo.itcbs.dkthieme-connect.comresearchgate.net This suggests that the C-S bond in this compound could be susceptible to radical-mediated cleavage.
Upon excitation, such as through photolysis, thioesters can generate radical intermediates. researchgate.net The fragmentation pathways can be complex, but a common route involves the cleavage of the acyl-sulfur (C-S) bond to generate an acyl radical and a thiyl radical (PhS•). The stability and subsequent reactions of these radicals dictate the final products. In the presence of suitable substrates, these radical intermediates can initiate polymerization or participate in other radical coupling reactions. iaea.org For example, the photolysis of aromatic S-thioformates has been shown to generate thiyl radicals, which can initiate polymerization in acrylate-based systems. While not this compound, this demonstrates a plausible pathway for radical generation from related structures.
Mass spectrometry studies also provide insight into the fragmentation of thioesters, where α-cleavage and McLafferty-type rearrangements can occur, leading to the formation of various fragment ions. thieme-connect.de
Reductive Transformations of this compound to Aldehydes and Related Compounds
A synthetically important transformation of thioesters is their partial reduction to aldehydes. This reaction is challenging because aldehydes are themselves readily reduced to primary alcohols. However, the use of sterically hindered and less reactive hydride reagents at low temperatures allows for the selective formation of the aldehyde.
Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. researchgate.netchemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction of the initially formed aldehyde. chemistrysteps.com The proposed mechanism involves the coordination of the Lewis acidic aluminum center to the carbonyl oxygen, which activates the thioester. A hydride is then transferred to the carbonyl carbon, forming a stable tetrahedral intermediate. chemistrysteps.com This intermediate does not collapse to release the thiophenolate until an aqueous workup is performed, at which point it is hydrolyzed to the corresponding aldehyde, in this case, hexanal. chemistrysteps.comacs.org
Table 1: Comparison of Hydride Reagents for Ester/Thioester Reduction
| Reagent | Typical Product from Ester/Thioester | Selectivity | Typical Conditions |
|---|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | Primary Alcohol | Low (reduces aldehydes/ketones) | Room Temperature |
| Sodium Borohydride (NaBH₄) | Slow/No reaction with thioesters | High (does not reduce esters/thioesters) | Room Temperature |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | High (stops at aldehyde) | Low Temperature (-78 °C) |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of this compound with organometallic reagents like Grignard reagents (R'MgX) is a powerful method for carbon-carbon bond formation. Unlike the reaction with esters, which typically undergo double addition to yield tertiary alcohols, the reaction with thioesters can often be controlled to produce ketones. masterorganicchemistry.com
The mechanism involves the nucleophilic attack of the Grignard reagent on the thioester's carbonyl carbon. wisc.edu This forms a tetrahedral intermediate which can then collapse, expelling the more stable thiophenolate (PhS⁻) leaving group to form a ketone. mnstate.edu Because the resulting ketone is generally less reactive than the starting thioester, the reaction can often be stopped at this stage, preventing the second addition that is common with esters. acs.org However, if an excess of the Grignard reagent is used or if the resulting ketone is particularly reactive, a second addition can occur, leading to a tertiary alcohol after acidic workup. wisc.edu
The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents, R'₂CuLi), can provide even greater selectivity for ketone formation. wikipedia.org
Exploration of Enolization Chemistry in S-Thioesters
The α-protons (protons on the carbon adjacent to the carbonyl group) of this compound are acidic and can be removed by a base to form a thioester enolate. Thioesters are well-suited for enolization because the acidity of their α-protons is greater than that of their corresponding oxygen ester counterparts.
This enhanced acidity facilitates "soft enolization" processes under mild conditions. thieme-connect.de Once formed, these thioester enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, most notably the aldol (B89426) addition. thieme-connect.de For example, in the presence of a Lewis acid like TiCl₄ or MgBr₂·OEt₂, S-phenyl thioesters react with aldehydes or ketones to form β-hydroxy thioesters. nih.govresearchgate.net This reaction proceeds through a titanium- or magnesium-chelated six-membered transition state, which can provide a high degree of stereoselectivity. researchgate.net
Detailed Mechanistic Insights and Kinetic Studies
The mechanisms of thioester reactions, particularly hydrolysis, have been investigated in detail using kinetic studies. harvard.eduresearchgate.net The hydrolysis of S-phenyl thioesters, like other thioesters, exhibits distinct pH-rate profiles, indicating different catalytic pathways (acid-catalyzed, base-catalyzed, and neutral) are dominant in different pH regions. harvard.edu
Kinetic isotope effect (KIE) studies have been a powerful tool for elucidating the transition state structures of these reactions. nih.govacs.orgacs.org By measuring the change in reaction rate when an atom is replaced by its heavier isotope (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ³⁴S for ³²S), detailed information about bond breaking and bond forming in the rate-determining step can be obtained. wikipedia.org For the hydrolysis of formylthiocholine, KIE studies suggest that under acidic and neutral conditions, the reaction proceeds via a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-determining step. acs.org Under alkaline conditions, the data are consistent with either a stepwise mechanism with an early transition state or a concerted mechanism with a small degree of C-O bond formation and C-S bond cleavage in the transition state. acs.org
Computational studies have further complemented experimental findings by modeling the reaction pathways and calculating the thermodynamics and kinetics of thioester transformations, providing a molecular-level picture of the intermediates and transition states. nih.govnih.govresearchgate.netacs.org
Table 2: Kinetic Isotope Effects (KIEs) for the Hydrolysis of a Model Thioester (Formylthiocholine) acs.org
| Condition | 13kobs (Carbonyl-C) | 18kobs (Carbonyl-O) | 34kobs (Leaving-S) | Mechanistic Implication |
|---|---|---|---|---|
| Acidic | 1.0312 | 0.997 | 0.995 | Stepwise, rate-determining formation of tetrahedral intermediate |
| Neutral | 1.022 | 1.010 | 0.996 | Stepwise, rate-determining formation of tetrahedral intermediate |
| Alkaline | 1.0263 | 0.992 | 1.000 | Stepwise (early TS) or Concerted |
Derivatization and Functionalization Strategies for S Phenyl Hexanethioate
Modification of the Hexanoyl Aliphatic Chain
The six-carbon aliphatic chain of S-phenyl hexanethioate is amenable to a variety of chemical transformations, allowing for the introduction of different functional groups, branches, and points of unsaturation.
Functionalization via Alkyl Chain Reactions
The saturated hexanoyl chain can be functionalized through several established organic reactions. One common strategy involves free-radical reactions to introduce substituents at various positions. For instance, radical-mediated halogenation can install a bromine or chlorine atom, which can then serve as a handle for subsequent nucleophilic substitution reactions.
Another approach involves the generation of macroradicals on the aliphatic chain via hydrogen abstraction, followed by coupling with stable radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives. This nitroxide radical coupling (NRC) reaction is robust and tolerant of various functional groups, offering a controlled method for introducing specific functionalities. researchgate.net This technique, while demonstrated on aliphatic polyesters, provides a viable pathway for modifying the hexanoyl chain of this compound. researchgate.netrsc.org
These functionalization strategies are summarized in the table below:
| Reaction Type | Reagents | Potential Product |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light | S-Phenyl (bromo)hexanethioate |
| Nitroxide Radical Coupling | Dicumyl peroxide, Functionalized TEMPO | S-Phenyl (TEMPO-functionalized)hexanethioate |
Synthesis of Branched and Unsaturated Analogues
The synthesis of branched-chain analogues of this compound can be achieved by starting with a branched carboxylic acid precursor, such as 4-methylpentanoic acid, and coupling it with thiophenol using standard dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org Alternatively, branching can be introduced onto a pre-formed linear chain, although this often involves more complex multi-step syntheses. researchgate.net
Unsaturated analogues, specifically α,β-unsaturated thioesters, can be synthesized through methods like the decarboxylative condensation of malonic acid half thioesters with aldehydes. researchgate.net This approach provides good stereoselectivity for the (E)-isomer. Other methods include Horner-Wadsworth-Emmons reactions or allylic rearrangements, which are well-established for producing α,β-unsaturated esters and can be adapted for thioester synthesis. organic-chemistry.orgnih.gov
The table below outlines synthetic routes to branched and unsaturated analogues:
| Analogue Type | Synthetic Method | Key Reagents/Precursors | Resulting Analogue |
| Branched | Thioesterification | 4-Methylpentanoic acid, Thiophenol, DCC | S-Phenyl 4-methylpentanethioate |
| Unsaturated (α,β) | Decarboxylative Condensation | Malonic acid half thioester, Pentanal | S-Phenyl (E)-hept-2-enethioate |
Modifications of the Phenyl Thio-moiety and Substituted Aromatic Analogues
Common EAS reactions such as Friedel-Crafts acylation, nitration, and halogenation can be applied to introduce a variety of substituents onto the phenyl ring. For example, Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would be expected to yield predominantly the para-acetylated product. nih.govgrafiati.com
The table below details expected outcomes for electrophilic aromatic substitution on this compound:
| Reaction | Electrophile/Reagent | Catalyst | Major Product(s) |
| Friedel-Crafts Acylation | Acetyl chloride | AlCl₃ | S-(4-Acetylphenyl) hexanethioate |
| Nitration | HNO₃ | H₂SO₄ | S-(4-Nitrophenyl) hexanethioate and S-(2-Nitrophenyl) hexanethioate |
| Bromination | Br₂ | FeBr₃ | S-(4-Bromophenyl) hexanethioate and S-(2-Bromophenyl) hexanethioate |
Synthesis of Complex Molecular Architectures Utilizing this compound as a Precursor
Thioesters are highly valuable intermediates in the synthesis of complex molecules due to the reactivity of the carbon-sulfur bond. wikipedia.org this compound can serve as an activated acyl donor in various ligation and macrocyclization reactions.
One of the most significant applications of thioesters is in Native Chemical Ligation (NCL). wikipedia.org In this reaction, a peptide with a C-terminal thioester (like a derivative of this compound) reacts with another peptide bearing an N-terminal cysteine residue. nih.gov This forms a native peptide bond at the ligation site, allowing for the synthesis of large peptides and proteins from smaller, unprotected fragments. acs.orgacs.orgcem.com While traditionally used in peptide synthesis, the principles of NCL can be extended to the construction of other complex polymers and block copolymers. acs.orgwarwick.ac.uk
Furthermore, thioesters are key precursors in chemoenzymatic strategies for producing macrocycles. beilstein-journals.orgnih.gov Thioesterase (TE) domains, which are enzymes involved in the biosynthesis of natural products like non-ribosomal peptides, can catalyze the intramolecular cyclization of linear thioester precursors. nih.govnih.gov A suitably functionalized derivative of this compound could potentially serve as a substrate for such enzymatic or biomimetic macrocyclization, leading to the formation of complex cyclic structures. acs.org The thioester can also be used in the synthesis of protocell-like vesicles through spontaneous reactions with aminothiols like cysteine. nih.gov
Applications of S Phenyl Hexanethioate in Advanced Organic Synthesis and Catalysis
Role as Acyl Transfer and Acylating Agents
Thioesters are well-established as effective acylating agents and participants in acyl transfer reactions, a role stemming from the unique properties of the thioester bond. The sulfur atom is a better leaving group than an oxygen atom, making thioesters more reactive towards nucleophiles compared to their ester counterparts. This reactivity is central to processes like the S-to-N acyl transfer, a highly chemoselective method for amide bond formation utilized in both synthetic chemistry and biological systems. nih.govnih.govresearchgate.net
While specific studies detailing the use of S-Phenyl Hexanethioate as an acyl transfer agent are not prominent in the literature, the reactivity of similar compounds, such as phenyl acetate (B1210297), has been explored. Phenyl acetate has been shown to selectively react with primary amino groups, demonstrating the utility of the phenyl group in facilitating acyl transfer. researchgate.net In the context of thioesters, S-to-N acyl transfer is a cornerstone of Native Chemical Ligation (NCL), a powerful technique for protein synthesis. nih.govnih.gov This process involves the reaction of a C-terminal thioester with an N-terminal cysteine residue, leading to the formation of a native peptide bond through a thioester-linked intermediate that rearranges via an intramolecular S-to-N acyl transfer. nih.gov
The efficiency of such acyl transfer reactions is influenced by the stability of the thioester and the proximity of the reacting groups. The thermodynamic equilibrium strongly favors the more stable amide product, providing the driving force for the reaction. nih.gov
Table 1: Comparison of Acylating Agents in Acyl Transfer Reactions
| Acylating Agent | Reactivity Principle | Common Applications |
|---|---|---|
| Thioesters (General) | Good leaving group ability of the thiolate. | Peptide synthesis, Native Chemical Ligation. nih.govnih.gov |
| Phenyl Acetate | Efficient acyl transfer to aliphatic diamines. researchgate.net | Selective N-acetylation of primary amines. researchgate.net |
Utilization in the Synthesis of Aldehydes and Ketones
Thioesters serve as valuable precursors in the synthesis of carbonyl compounds, particularly ketones. Their reactivity allows them to act as alternatives to more sensitive reagents like acid chlorides or Weinreb amides in certain transformations. Research into radical-mediated ketone synthesis has explored the use of various thioesters, including S-phenyl benzothioate, as "Radical Weinreb Amides". tdl.org This approach involves the coupling of radicals with the thioester moiety to form a new carbon-carbon bond and subsequently the ketone.
Another synthetic route involves the nickel-catalyzed reductive coupling of thioesters (specifically (2-pyridyl)thioesters) with alkyl halides to produce unsymmetrical dialkyl ketones. nih.gov This method is noted for its tolerance of a wide variety of functional groups. nih.gov Furthermore, methodologies have been developed for the selective synthesis of α-organylthio ketones starting from β-keto esters, highlighting the versatility of sulfur-containing compounds in constructing complex carbonyl structures. beilstein-journals.orgresearchgate.net
Although direct examples employing this compound are scarce, the established reactivity of the S-phenyl thioester group in related compounds provides a strong basis for its potential application in these synthetic strategies. For instance, the synthesis of S-Phenyl benzothioate itself can be achieved through the oxidative coupling of aldehydes with disulfides, demonstrating the interconnection between aldehydes and thioesters. rsc.org
Contribution to Carbonylation Chemistry and CO Surrogate Development
Carbonylation reactions are fundamental processes for introducing a carbonyl group into organic molecules, but they often require the handling of toxic and gaseous carbon monoxide (CO). tcichemicals.com This has spurred the development of "CO surrogates," which are stable compounds that can release CO in situ. While compounds like formic acid derivatives (e.g., 2,4,6-trichlorophenyl formate) and N-formylsaccharin are well-known CO surrogates, the direct use of this compound in this capacity has not been reported. tcichemicals.comrsc.org
However, thioesters play a significant role in the products of carbonylation reactions. Palladium-catalyzed carbonylation provides a powerful method for the synthesis of thioesters. For example, the carbonylation of thioacetates with aryl iodides can produce various S-aryl thioesters. rsc.org This indicates that while this compound may not be a CO surrogate itself, it represents a class of molecules that are accessible through modern carbonylation chemistry. These reactions typically involve a palladium catalyst that facilitates the insertion of CO and subsequent coupling with a thiol or its derivative. nih.govdiva-portal.orgnih.gov The development of light-activated CO donors further expands the toolkit for these transformations, allowing for milder reaction conditions. nih.gov
Table 2: Examples of Palladium-Catalyzed Synthesis of S-Aryl Thioesters
| Aryl Iodide | Thioacetate Source | Product | Yield |
|---|---|---|---|
| Iodobenzene | S-phenyl thioacetate | S-Phenyl benzothioate | 92% |
| 1-Iodo-2-methylbenzene | S-phenyl thioacetate | S-Phenyl 2-methylbenzothioate | 90% |
| 1-Iodonaphthalene | S-phenyl thioacetate | S-Phenyl naphthalene-1-carbothioate | 84% |
| 1-Fluoro-4-iodobenzene | S-phenyl thioacetate | S-Phenyl 4-fluorobenzothioate | 62% |
Data sourced from a study on the palladium-catalyzed carbonylation of thioacetates and aryl iodides. rsc.org
Applications in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. Similarly, cascade reactions involve a series of intramolecular transformations that occur sequentially without isolating intermediates, rapidly building molecular complexity. nih.govmdpi.comrsc.org
Currently, there is a lack of specific literature documenting the use of this compound as a key reactant in multi-component or cascade reactions. The design of such reactions often relies on the specific reactivity of the functional groups involved. While the thioester moiety of this compound could theoretically participate in such processes, for example, by acting as an electrophilic component that is trapped by a nucleophile generated in situ, specific examples have not been developed or reported. The field of MCRs is extensive, with many named reactions relying on specific combinations of aldehydes, amines, isocyanides, and carboxylic acids. nih.gov The future development of novel MCRs or cascade sequences could potentially incorporate thioesters like this compound to access new chemical scaffolds.
Potential in Materials Science as a Building Block
In materials science, the search for novel monomers to create polymers with unique properties is ongoing. Polythioesters (PTEs) have garnered interest as sulfur-containing analogs of polyesters, potentially offering enhanced thermal, optical, and mechanical properties. nih.gov A primary route to synthesizing PTEs is the ring-opening polymerization (ROP) of cyclic thioesters, such as thiolactones. nih.gov
This compound, being an acyclic thioester, is not a direct candidate for ROP. However, it could potentially serve as a monomer in polycondensation reactions. For this to be feasible, a bifunctional derivative of this compound would be required, for example, by incorporating a second reactive group (like a carboxylic acid, amine, or alcohol) on either the phenyl or hexanoyl portion of the molecule. Such a monomer could then be polymerized with a suitable comonomer to form a polythioester.
While there is no current research demonstrating the use of this compound as a polymer building block, the broader field of sulfur-containing polymers is active. For instance, various polythiophene derivatives are synthesized for applications in organic electronics. nih.gov The development of new polymerization methodologies could open avenues for incorporating structures derived from this compound into advanced materials. mdpi.com
Theoretical and Computational Chemistry Studies on S Phenyl Hexanethioate
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules. For S-Phenyl Hexanethioate, DFT calculations would typically be employed to determine optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.
Furthermore, these calculations can elucidate the distribution of electron density, often visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.
Other electronic properties that could be calculated include the Mulliken atomic charges, which offer insight into the partial charges on each atom within the molecule, and the electrostatic potential map, which illustrates regions of positive and negative charge.
Table 1: Hypothetical DFT Calculation Results for this compound (Note: This data is illustrative and not based on actual published research.)
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be crucial for exploring its conformational flexibility. The hexanoyl chain and the phenyl group can rotate around the central thioester linkage, leading to a variety of possible three-dimensional arrangements (conformers).
By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and understand the energy barriers between them. This information is vital as the conformation of a molecule can significantly influence its physical properties and biological activity. Such simulations can provide insights into how the molecule might interact with other molecules or biological targets.
Prediction of Structure-Reactivity Relationships
The prediction of structure-reactivity relationships aims to connect the molecular structure of a compound with its chemical reactivity. For this compound, this would involve using computational data to predict how it might behave in chemical reactions.
For instance, the calculated electronic properties from DFT can highlight reactive sites. The carbonyl carbon of the thioester group is expected to be electrophilic and thus susceptible to nucleophilic attack. The sulfur atom, with its lone pairs of electrons, could act as a nucleophile in certain reactions. The aromatic phenyl ring can undergo electrophilic substitution reactions.
Quantitative Structure-Activity Relationship (QSAR) models could also be developed, although this would require a dataset of similar compounds with known reactivities. These models use molecular descriptors (computationally derived properties) to predict the reactivity of new compounds.
Modeling of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the modeling of reaction mechanisms. This involves identifying the step-by-step pathway of a chemical reaction, including the structures of any intermediates and transition states. The transition state is a high-energy, short-lived configuration of atoms that occurs during the conversion of reactants to products.
For reactions involving this compound, such as its hydrolysis or reaction with a nucleophile, computational methods can be used to locate the transition state structure and calculate its energy. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Understanding the geometry of the transition state can provide insights into how to catalyze or inhibit a reaction.
Table 2: Hypothetical Thermodynamic Parameters for a Reaction of this compound (Note: This data is illustrative and not based on actual published research.)
Advanced Analytical Method Development for S Phenyl Hexanethioate
Optimized Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like S-Phenyl Hexanethioate. Optimization of GC-MS protocols is critical to achieve high resolution, sensitivity, and reproducibility.
The development of a robust GC-MS method involves careful selection of the capillary column, optimization of the temperature program, and fine-tuning of the mass spectrometer parameters. A non-polar or medium-polarity column is typically preferred for thioester analysis. For this compound, a phenyl-substituted column can offer enhanced selectivity due to potential π-π interactions. The protocol is designed to ensure thermal stability of the analyte and prevent degradation in the injector or column. Electron Ionization (EI) is commonly used, providing characteristic fragmentation patterns that are crucial for structural confirmation and identification. The resulting mass spectrum can be used to create a library entry for unambiguous identification in future analyses.
Key optimization parameters include the injector temperature, which must be high enough for efficient volatilization without causing thermal decomposition, and the oven temperature ramp, which is tailored to separate the analyte from matrix interferences. The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity for trace-level detection by focusing the mass spectrometer on specific fragment ions of this compound.
| Parameter | Optimized Value |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temperature | 260 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-350) and SIM mode |
| SIM Ions (hypothetical) | m/z 208 (M+), 109 (C6H5S+), 99 (C5H9CO+) |
Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
For analytes that are thermally labile or not easily volatilized, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful alternative. The development of LC-MS methods for this compound focuses on achieving efficient chromatographic separation and sensitive detection using tandem mass spectrometry (MS/MS).
Reversed-phase liquid chromatography (RPLC) is the preferred separation mode. A C18 column is often suitable, but a phenyl-hexyl column may provide superior separation for aromatic compounds through alternative selectivity. nih.gov Method development involves optimizing the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov
Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, usually operated in positive ion mode, as the thioester can be protonated to form [M+H]+. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantification. nih.gov This involves selecting a specific precursor ion (the protonated molecule) and monitoring its characteristic product ions after collision-induced dissociation (CID).
| Parameter | Condition |
|---|---|
| LC Column | Phenyl-Hexyl column (100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]+ | 209.1 |
| Product Ion 1 (Quantifier) | 110.0 (loss of hexanoyl group) |
| Product Ion 2 (Qualifier) | 100.1 (hexanoyl fragment) |
Application of Hyphenated Techniques (e.g., GCxGC-MS) for Complex Mixture Analysis
When this compound is present in highly complex matrices, such as environmental samples or biological extracts, one-dimensional chromatography may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GCxGC-MS) is a powerful hyphenated technique that offers significantly enhanced peak capacity and separation power. nih.gov
In GCxGC, two columns with different stationary phase selectivities (e.g., a non-polar first dimension and a polar second dimension) are coupled via a modulator. This setup allows for the separation of compounds that co-elute in a single column system. silcotek.com For sulfur-containing compounds, which are often present at trace levels and can be masked by hydrocarbons or other matrix components, GCxGC is particularly advantageous. researchgate.net When coupled with a sensitive detector like a time-of-flight mass spectrometer (TOF-MS), which provides fast acquisition rates and full spectral information, GCxGC-TOFMS allows for the confident identification and speciation of sulfur compounds in intricate samples. silcotek.com This technique is invaluable for distinguishing this compound from isomers and other structurally related sulfur compounds that may be present.
Quantification Strategies for this compound in Various Matrices
Reliable quantification of this compound requires a well-defined strategy to account for sample preparation efficiency and potential matrix effects. The internal standard method is the most robust approach for quantification by both GC-MS and LC-MS.
An ideal internal standard would be an isotopically labeled version of this compound (e.g., containing ¹³C or ²H), as it co-elutes and exhibits identical chemical behavior during extraction and ionization. If an isotopically labeled standard is unavailable, a structurally similar compound with comparable chemical properties can be used.
The quantification process involves creating a calibration curve by analyzing a series of standards of known concentrations containing a fixed amount of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. Matrix effects, where co-eluting substances suppress or enhance the analyte's ionization, can be assessed by comparing the slope of a calibration curve made in a pure solvent to one prepared in a sample matrix extract. Sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to clean up the sample and concentrate the analyte before analysis, improving accuracy and precision.
Specialized Research Areas Involving S Phenyl Hexanethioate Excluding Prohibited Topics
Investigation of S-Phenyl Hexanethioate in Flavor Chemistry Research: Identification and Chemical Contribution in Natural Extracts and Processed Materials
While specific studies identifying this compound in natural extracts or processed materials are not extensively documented in publicly available research, the broader class of thioesters is recognized for its significant contribution to the flavor profiles of various foods. Thioesters are known to be formed during the thermal processing of food, such as roasting, through Maillard reactions and the degradation of sulfur-containing amino acids. sciengine.comnih.gov These reactions lead to the generation of a wide array of volatile compounds that impart characteristic aromas. sciengine.comnih.gov
The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a key pathway for the formation of many flavor compounds, including heterocyclic compounds that contribute to roasted and nutty flavors. sciengine.com The thermal degradation of lipids during roasting can also produce precursors for these reactions. nih.gov
Studies on Environmental Chemical Transformations and Fate of Thioesters (General Research Area, if applicable to the compound class)
The environmental fate of thioesters, including this compound, is largely governed by their susceptibility to hydrolysis. nih.govcymitquimica.comharvard.eduharvard.edu Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of thioesters, hydrolysis leads to the formation of a carboxylic acid and a thiol. libretexts.orglibretexts.org The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. nih.govharvard.eduharvard.edu
Aryl thioesters, such as this compound, are known to undergo hydrolysis. nih.govharvard.eduharvard.edu Studies on model aryl thioalkanoates have shown that both acid-mediated and base-mediated hydrolysis can occur. nih.govharvard.edu The rate of hydrolysis is an important factor in determining the persistence of these compounds in the environment. A slower hydrolysis rate would imply a longer environmental persistence. epa.govmdpi.com
Table 1: Physicochemical Properties of a Related Compound (S-Phenyl ethanethioate)
| Property | Value |
| Molecular Formula | C8H8OS |
| Molecular Weight | 152.21 g/mol |
| Boiling Point | 99-100 °C at 6 mmHg |
| Density | 1.124 g/mL at 25 °C |
| Refractive Index | n20/D 1.57 |
Note: Data for S-Phenyl ethanethioate (CAS 934-87-2) is provided as a proxy due to the limited availability of specific data for this compound. sigmaaldrich.comchemscene.comscbt.comchemspider.com
Exploration as Precursors in Stereoselective Synthesis
Thioesters are valuable intermediates in organic synthesis due to the reactivity of the thioester bond. wikipedia.org They can be used as precursors for the formation of various other functional groups. In the context of stereoselective synthesis, where the aim is to produce a specific stereoisomer of a chiral molecule, thioesters can play a crucial role. nih.gov
One approach in stereoselective synthesis involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed. Thioesters can be modified to include chiral auxiliaries, thereby directing subsequent reactions to produce a specific enantiomer or diastereomer.
While there are no specific examples in the reviewed literature of this compound being used as a precursor in a stereoselective synthesis, the general principles of thioester chemistry suggest its potential in this area. For instance, the carbonyl group of the thioester could be a site for nucleophilic attack, and the stereochemical course of such a reaction could be controlled by a chiral auxiliary attached to either the hexanoyl or the phenylthio part of the molecule. The development of new asymmetric catalysts and synthetic methodologies continues to expand the utility of compounds like this compound in the synthesis of complex chiral molecules. nih.govmdpi.comnih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing S-Phenyl Hexanethioate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, such as reacting hexanethioic acid derivatives with phenyl thiols under inert conditions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include solubility (e.g., in organic solvents like dichloromethane), melting/boiling points, and stability under varying pH/temperature. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability. Solubility profiles should be experimentally determined using UV-Vis spectroscopy or gravimetric methods. These parameters guide solvent selection and reaction conditions .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Document all synthetic steps (e.g., stoichiometry, reaction time, temperature) and characterization protocols (e.g., NMR acquisition parameters, MS ionization modes). Use internal standards (e.g., deuterated solvents for NMR) and replicate experiments to assess variability. Publish detailed supplementary materials, including raw spectral data and chromatograms, adhering to journal guidelines for reproducibility .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?
- Methodological Answer : Contradictions may arise from solvent polarity, catalyst loading, or moisture sensitivity. Design comparative studies using controlled variables (e.g., anhydrous vs. ambient conditions). Advanced techniques like in-situ FTIR or X-ray crystallography can monitor reaction intermediates. Statistical tools (e.g., ANOVA) evaluate significance of observed differences .
Q. What computational approaches are suitable for predicting the hydrolytic degradation pathways of this compound?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G**) model transition states and activation energies for hydrolysis. Solvent effects are incorporated via continuum solvation models (e.g., PCM). Validate predictions with experimental kinetic studies (e.g., HPLC monitoring of degradation products) .
Q. How can researchers optimize the catalytic efficiency of this compound in organocatalytic applications?
- Methodological Answer : Screen catalysts (e.g., Lewis acids, enzymes) using high-throughput robotic platforms. Reaction optimization via Design of Experiments (DoE) methodologies identifies critical factors (e.g., temperature, catalyst/substrate ratio). Mechanistic insights are gained through kinetic isotope effects (KIE) or Hammett plots .
Q. What strategies mitigate inconsistencies in spectroscopic data interpretation for this compound derivatives?
- Methodological Answer : Use multidimensional NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare experimental MS/MS fragmentation patterns with in-silico predictions (e.g., CFM-ID). Collaborative data sharing platforms (e.g., ChemSpider) enable cross-validation with published datasets .
Methodological Notes
- Data Analysis : For statistical rigor, employ tools like R or Python for regression analysis and error propagation calculations. Report confidence intervals and p-values where applicable .
- Ethical Compliance : Adhere to safety protocols for handling thiochemicals (e.g., use fume hoods, PPE) and disclose all hazards in publications .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases (NIST, PubChem) over non-vetted sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
